molecular formula C20H18N2O3S2 B4917792 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione

3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B4917792
M. Wt: 398.5 g/mol
InChI Key: BDAKREDMRZKXKL-UHFFFAOYSA-N
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Description

3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione is a chemical compound with a complex structure that includes a benzothiazole ring, an ethoxy group, and a pyrrolidine-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione typically involves multiple steps. One common method includes the reaction of 6-ethoxy-1,3-benzothiazole-2-thiol with 3-methylphenylpyrrolidine-2,5-dione under specific conditions to form the desired product. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines

Scientific Research Applications

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for understanding cellular processes and developing new biochemical tools.

    Medicine: Research has explored its potential as a therapeutic agent, particularly for its anti-inflammatory and analgesic properties.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione exerts its effects involves interactions with various molecular targets. These interactions can influence pathways related to inflammation, pain, and cellular signaling. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may modulate enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]-1-(4-methoxyphenyl)prop-2-en-1-one
  • 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide

Uniqueness

Compared to similar compounds, 3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione stands out due to its unique combination of functional groups, which confer specific reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c1-3-25-14-7-8-15-16(10-14)26-20(21-15)27-17-11-18(23)22(19(17)24)13-6-4-5-12(2)9-13/h4-10,17H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAKREDMRZKXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SC3CC(=O)N(C3=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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